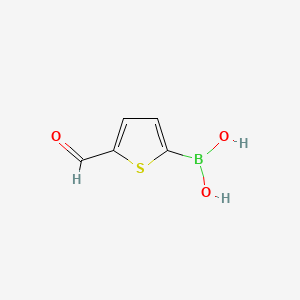

5-Formyl-2-thiopheneboronic acid

描述

Overview of Thiopheneboronic Acids in Organic Synthesis and Chemical Biology

Thiopheneboronic acids are a subclass of heteroaryl boronic acids that are instrumental in modern chemical synthesis. Their utility stems from the combination of the boronic acid moiety's reactivity and the thiophene (B33073) ring's unique electronic and structural properties.

Boronic acids, with the general formula R-B(OH)₂, have become indispensable in modern chemistry since their initial synthesis by Edward Frankland in 1860. sigmaaldrich.com Their significance lies in their versatility, stability, low toxicity, and the ease with which they can be handled and synthesized. chemicalbook.combiosynth.com They are considered "green" compounds because they degrade to boric acid, which can be eliminated by the body. chemicalbook.com

A primary application of boronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. biosynth.com This reaction has revolutionized the synthesis of a vast range of compounds, including pharmaceuticals and agrochemicals. biosynth.com Beyond Suzuki coupling, boronic acids are used in various other organic transformations like Chan-Lam coupling (forming carbon-nitrogen or carbon-oxygen bonds) and Liebeskind-Srogl coupling. sigmaaldrich.comnih.gov

In chemical biology, the Lewis acidic nature of the boron atom allows boronic acids to form reversible covalent complexes with diols, such as those found in sugars (saccharides), amino acids, and other biologically relevant molecules. made-in-china.com This property is exploited in the development of sensors for analyte detection and in molecular recognition systems. made-in-china.combiosynth.com

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. beilstein-journals.org The sulfur atom's lone pair of electrons participates in the π-electron system, conferring aromaticity to the ring. chemicalbook.com While aromatic, thiophene is more reactive than benzene (B151609) in electrophilic aromatic substitution reactions. chemicalbook.comunibo.it This heightened reactivity makes it a valuable component in organic synthesis. chemicalbook.com

The thiophene moiety is also considered an important pharmacophore in drug discovery, meaning it is a key structural feature responsible for a molecule's biological activity. chemicalbook.com Its presence in a drug candidate can enhance properties like membrane permeability due to its aromaticity and hydrophobicity. chemicalbook.com The ring system is found in numerous approved drugs, highlighting its significance in medicinal chemistry. chemicalbook.com The C-S bond in the thiophene ring can also lead to unique reactivity, such as ring-cleavage and skeletal rearrangements under certain reaction conditions. researchgate.net

The formyl group (-CHO), an aldehyde, attached to the thiophene ring at the 5-position plays a crucial role in the reactivity of 5-Formyl-2-thiopheneboronic acid. This group is an electron-withdrawing group, which influences the electronic properties of the entire molecule, including the acidity of the boronic acid. fishersci.pt

Furthermore, the aldehyde functionality is a reactive site for a wide array of chemical transformations. It can undergo nucleophilic addition, reduction to an alcohol, oxidation to a carboxylic acid, or participate in condensation reactions to form imines or larger, more complex structures. This provides a synthetic handle for further derivatization of molecules created using the thiopheneboronic acid core, making it a highly versatile bifunctional reagent. biosynth.comfishersci.pt

Historical Context and Evolution of Research on this compound

While the precise first synthesis of this compound is not prominently documented in readily available literature, its emergence as a commercially available reagent is tied to the broader development and popularization of boronic acids in organic synthesis, which surged following the success of the Suzuki-Miyaura cross-coupling reaction. Initially, research involving thiopheneboronic acids focused on their synthesis and fundamental reactivity.

The evolution of research on this specific compound has been driven by its utility as a building block. ontosight.ai Investigations have focused on its application in the synthesis of thienyl-containing bioactive molecules and dyes. researchgate.net A significant area of study has been dedicated to understanding and optimizing its performance in cross-coupling reactions, as reactions with thienylboronic acids can be challenging. researchgate.net A key competing reaction is protodeboronation, the loss of the boronic acid group, which can occur under both acidic and basic conditions and reduces the yield of the desired cross-coupled product. researchgate.net Consequently, much research has been devoted to developing highly active catalysts and optimizing reaction conditions (base, solvent, temperature) to favor the desired coupling over protodeboronation. researchgate.net

Rationale for Current Research Focus on this compound

The current research interest in this compound stems from its status as a trifunctional reagent, possessing:

A boronic acid for cross-coupling reactions.

A thiophene ring, a known pharmacophore. chemicalbook.com

A formyl group for subsequent synthetic modifications. fishersci.pt

This unique combination allows for the efficient construction of diverse and complex molecular libraries. Researchers utilize this compound as a starting material in drug discovery programs to synthesize potential enzyme or receptor inhibitors and in materials science to create novel organic electronic materials, such as those for OLEDs. ontosight.aimade-in-china.com The continued focus is on harnessing its synthetic potential to access novel chemical structures that are otherwise difficult to synthesize. researchgate.netbiosynth.com

Scope and Objectives of Research on this compound

The scope of research involving this compound is primarily centered on its application in synthetic chemistry. This includes its use as a key intermediate in multi-step syntheses and its participation in metal-catalyzed cross-coupling reactions. ontosight.airesearchgate.net

The main objectives of this research include:

Synthesis of Novel Bioactive Compounds: Utilizing the compound as a scaffold to build molecules for pharmaceutical testing. ontosight.ainih.gov

Development of Functional Materials: Incorporating the thiophene unit into larger conjugated systems for applications in electronics and photonics. made-in-china.com

Optimization of Synthetic Methods: Investigating reaction conditions to improve the efficiency and yield of reactions involving this reagent, particularly in suppressing unwanted side reactions like protodeboronation. researchgate.net

Exploration of New Reactions: Expanding the synthetic utility of the formyl group in the context of the thiopheneboronic acid framework to create increasingly complex heterocyclic systems.

Data Tables

Physicochemical Properties of this compound

| Property | Value | References |

| IUPAC Name | (5-formylthiophen-2-yl)boronic acid | nih.gov |

| CAS Number | 4347-33-5 | sigmaaldrich.combiosynth.comnih.gov |

| Molecular Formula | C₅H₅BO₃S | biosynth.comnih.gov |

| Molecular Weight | 155.97 g/mol | sigmaaldrich.combiosynth.comnih.gov |

| Appearance | White to Yellow to Orange powder/crystal | |

| Melting Point | 132-135 °C | sigmaaldrich.comchemicalbook.com |

| Solubility | Soluble in Methanol | chemicalbook.com |

Spectroscopic Data Summary

| Spectroscopic Technique | Availability | References |

| ¹H NMR (Proton NMR) | Data available in chemical databases | nih.govchemicalbook.com |

| ¹³C NMR (Carbon NMR) | Data available in chemical databases | chemicalbook.com |

| IR (Infrared) Spectroscopy | Data available in chemical databases | nih.govchemicalbook.com |

| Mass Spectrometry (MS) | Data available in chemical databases | chemicalbook.com |

Structure

2D Structure

属性

IUPAC Name |

(5-formylthiophen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BO3S/c7-3-4-1-2-5(10-4)6(8)9/h1-3,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEQOVKFWRPOPQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(S1)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378455 | |

| Record name | 5-Formyl-2-thiopheneboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4347-33-5 | |

| Record name | 5-Formyl-2-thiopheneboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4347-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Formyl-2-thiopheneboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Formyl-2-thiopheneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 5 Formyl 2 Thiopheneboronic Acid

Key Chemical Transformations Involving the Boronic Acid Moiety

Suzuki-Miyaura Cross-Coupling Reactions of 5-Formyl-2-thiopheneboronic Acid

Ligand Effects on Reaction Efficiency and Selectivity

The choice of ligand is critical for the success of Suzuki-Miyaura cross-coupling reactions involving this compound. The efficiency and selectivity of the catalytic system are highly dependent on the ligand's properties. Research into the coupling of (5-formylthiophen-2-yl)boronic acid with 4-bromoanisole (B123540) as a model reaction has shown that highly active catalysts are necessary for successful outcomes. ntnu.no

Particularly effective are palladium precatalysts paired with bulky, electron-rich phosphine (B1218219) ligands. ntnu.nonih.gov For instance, XPhos-based precatalysts have demonstrated superior performance in the model reaction. ntnu.no The use of such advanced catalyst systems can significantly increase the rate of the desired cross-coupling, which is crucial for minimizing unwanted side reactions like protodeboronation. ntnu.nowikipedia.org While XPhos precatalysts are highly effective, other catalyst systems may also be viable, potentially requiring adjustments such as using an excess of the boronic acid or employing a more reactive aryl iodide as the coupling partner instead of a bromide. ntnu.no The ligand's role is not just in enhancing catalytic activity but also in influencing selectivity, especially in complex molecules with multiple potential reaction sites. nih.govnih.gov

Table 1: Effect of Different Catalysts/Ligands on the Suzuki-Miyaura Coupling of (5-formylthiophen-2-yl)boronic acid with 4-bromoanisole. ntnu.no

| Catalyst/Ligand System | Yield (%) |

| XPhos Precatalysts | High |

| Other Catalysts | Variable, may require excess boronic acid or aryl iodide |

Solvent and Temperature Optimization for Suzuki-Miyaura Reactions

Optimizing solvent and temperature is a key factor in maximizing the yield and minimizing side reactions during the Suzuki-Miyaura coupling of this compound. ntnu.no The solubility of both the boronic acid and the aryl halide partner in the reaction medium is essential for an efficient reaction. ntnu.no

Systematic studies involving the coupling of (5-formylthiophen-2-yl)boronic acid with 4-bromoanisole have explored various reaction media to enhance outcomes. ntnu.no The choice of solvent can influence catalyst activity and the rate of competing reactions. For example, while anhydrous conditions in solvents like toluene (B28343) have been found effective for some electron-rich boronic acids, aqueous solvent mixtures are often employed for others to ensure all components remain in solution. ntnu.no

Temperature also plays a pivotal role. While higher temperatures can increase reaction rates, they can also promote undesirable side reactions. Optimization often involves finding a balance where the rate of the productive cross-coupling significantly outpaces decomposition pathways. wikipedia.org For some Suzuki-Miyaura reactions, temperatures around 100 °C have been successfully used, demonstrating that the conditions must be tailored to the specific substrates and catalyst system. researchgate.net Ultimately, each specific cross-coupling pair may require fine-tuning of the reaction medium to achieve the maximum possible yield. ntnu.no

Application in the Synthesis of π-Conjugated Systems

This compound is a valuable building block for the synthesis of π-conjugated systems, which are fundamental components in materials science and organic electronics. ontosight.airsc.org The structure of the molecule, featuring a thiophene (B33073) ring (an electron-rich aromatic system) and a formyl group (an electron-withdrawing group and a synthetic handle), makes it an ideal precursor for creating extended, conjugated molecules through reactions like the Suzuki-Miyaura coupling. ntnu.noontosight.ai

These π-conjugated materials, which include dyes and polymers, often possess interesting electronic and optical properties. rsc.org For example, this compound has been successfully used in the construction of mono- and di-thiophene-2-carbaldehyde substituted phenothiazines and as a precursor for triarylamine dyes. ntnu.no The ability to controllably build larger molecular architectures by coupling this boronic acid with various aryl and heteroaryl halides allows for the systematic tuning of the final material's properties. ntnu.nolakeheadu.ca The replacement of carbon-carbon units with boron-nitrogen (B-N) pairs in π-conjugated structures is another area of research where boronic acid precursors are essential, leading to isoelectronic systems with altered electronic characteristics. lakeheadu.ca

Cross-Coupling with Diverse Aryl and Heteroaryl Halides

The versatility of this compound as a coupling partner has been demonstrated through its successful reaction with a variety of aryl and heteroaryl halides in Suzuki-Miyaura reactions. ntnu.noontosight.ai This reactivity allows for the synthesis of a wide array of complex organic structures. ontosight.ainih.gov

A model study extensively investigated the coupling of (5-formylthiophen-2-yl)boronic acid with 4-bromoanisole, establishing a baseline for its reactivity. ntnu.no Beyond this, the compound has been used to synthesize more complex structures, such as substituted phenothiazines, by coupling with the appropriate halogenated precursors. ntnu.no The success of these reactions often relies on the use of highly active palladium catalysts and carefully optimized conditions to accommodate the electronic and steric properties of the coupling partners. ntnu.nonih.gov General protocols have been developed for the cross-coupling of various heteroaryltrifluoroborates with aryl and heteroaryl halides, which showcase the broad applicability of these types of reactions, although each specific pairing may require fine-tuning of the reaction medium for optimal results. ntnu.no

Protodeboronation of this compound

Protodeboronation, the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond, is a significant and often undesired side reaction associated with this compound. wikipedia.orgresearchgate.net This process can compete with the intended cross-coupling reaction, thereby reducing the yield of the desired product. researchgate.net Thienylboronic acids, in particular, are known to be susceptible to protodeboronation, especially under the basic conditions (pH > 10) typically used in Suzuki-Miyaura couplings. researchgate.net

This side reaction is not limited to basic media; it can also occur under acidic conditions. researchgate.netrsc.org In one notable instance, an attempt to perform a standard Knoevenagel condensation with this compound and cyanoacetic acid unexpectedly resulted in the formation of the protodeboronated product, 2-thiophenecarboxaldehyde, instead of the expected condensed product. rsc.orgrsc.org This highlights the compound's propensity to undergo this transformation under certain conditions, a factor that must be considered during synthetic planning. rsc.org

Acid-Promoted Protodeboronation Mechanisms

The protodeboronation of this compound can be readily promoted by acid in the absence of any metal catalyst. rsc.orgresearchgate.net Studies have shown this reaction proceeds efficiently for a range of arylboronic acids in an acidic medium like acetic acid (AcOH). rsc.orgrsc.org An investigation into the protodeboronation of this compound in different acidic solvents at 110 °C revealed varying yields, with acetic acid providing a 70% yield of the protodeboronated product. rsc.org

Density Functional Theory (DFT) mechanistic studies suggest that the acid-promoted protodeboronation of arylboronic acids proceeds through an intermolecular metathesis via a four-membered ring transition state. rsc.orgrsc.org In this proposed mechanism, the arylboronic acid reacts directly with acetic acid. rsc.org Alternative pathways, such as an initial attack by a proton (H+) on the boronic acid, were found to be less likely as the proposed intermediate complex could not be located computationally. rsc.org This mechanism underscores that the reaction is a direct interaction between the boronic acid and the acidic solvent. rsc.org

Table 2: Influence of Acidic Solvent on the Protodeboronation of this compound at 110 °C. rsc.org

| Solvent | Yield (%) |

| AcOH | 70 |

| HCOOH | 45 |

| AcOH/H₂O | 23 |

| HCl/H₂O | 26 |

Side Reactions in Cross-Coupling Processes

Protodeboronation is a primary and problematic side reaction that competes with the desired Suzuki-Miyaura cross-coupling when using this compound. wikipedia.orgresearchgate.net The conditions that facilitate the Suzuki reaction, particularly the use of a base, can also promote protodeboronation, as thienylboronic acids are reported to deboronate most rapidly at high pH. researchgate.net This creates a challenge in finding reaction conditions that favor the cross-coupling pathway over the protodeboronation pathway. researchgate.net

The propensity for an arylboronic acid to undergo protodeboronation is highly variable and depends on the reaction conditions and the organic substituent. wikipedia.org For troublesome substrates like thienylboronic acids, a key strategy to minimize this side reaction is the use of a highly active catalyst system. ntnu.noresearchgate.net A rapid catalytic turnover for the cross-coupling reaction can ensure that the desired product is formed before significant protodeboronation of the starting material can occur. wikipedia.org Therefore, successful Suzuki-Miyaura couplings with this compound depend on carefully balancing factors like catalyst activity, base, solvent, and temperature to suppress the competing protodeboronation. ntnu.noresearchgate.net

Deliberate Protodeboronation as a Synthetic Strategy

Protodeboronation, the substitution of a boronic acid group with a hydrogen atom, is often considered an undesirable side reaction in cross-coupling methodologies like the Suzuki-Miyaura reaction. However, it can be strategically employed as a deliberate transformation. This process can occur under acidic, basic, or even neutral conditions, sometimes promoted by metal catalysts or UV irradiation. researchgate.net

For thienylboronic acids, such as this compound, protodeboronation is reported to be particularly rapid under basic conditions, specifically at a pH greater than 10. researchgate.net This is noteworthy as these are the typical pH levels for many bases used in Suzuki-Miyaura cross-coupling reactions, presenting a challenge when the desired outcome is coupling rather than deboronation. researchgate.net

Conversely, a facile, metal-free, acid-promoted protodeboronation of arylboronic acids has been described. researchgate.net This method is effective for a variety of arylboronic acids, including those with electron-withdrawing groups like the formyl group, and proceeds in good to excellent yields. researchgate.net Another approach involves the use of aluminum chloride (AlCl₃) to mediate the protodeboronation of arylboronic acids and their esters under mild conditions, achieving high yields in short reaction times. researchgate.net Mechanistic studies using ¹¹B NMR spectroscopy suggest that the reaction may proceed through the initial coordination of AlCl₃ to an oxygen atom of the boronic acid group, activating it for the subsequent cleavage of the C-B bond. researchgate.net

These methods highlight the dual nature of protodeboronation: a competing side reaction to be minimized in cross-coupling, but also a useful synthetic tool for the selective removal of a boron functional group to yield a simpler substituted thiophene.

Other Boron-Mediated Reactions

Beyond the well-known Suzuki coupling, the boronic acid moiety of this compound participates in other important transformations.

Transmetalation Processes

Transmetalation is a fundamental step in many cross-coupling reactions, including the Suzuki-Miyaura reaction. It involves the transfer of an organic group—in this case, the (5-formyl)thiophen-2-yl group—from the boron atom to a transition metal catalyst, typically palladium. rsc.org This step is crucial as it forms the new metal-carbon bond that precedes reductive elimination to yield the final cross-coupled product. rsc.org

Lewis Acid-Base Complexation

Boronic acids are Lewis acids due to the electron-deficient nature of the boron atom. mdpi.com this compound can form a Lewis acid-base complex. In alkaline conditions, the boronic acid group can accept a hydroxide (B78521) ion, transitioning from a trigonal planar geometry to a tetrahedral boronate complex. mdpi.com This change in coordination and geometry is a fundamental property that influences the compound's reactivity, particularly in base-mediated reactions like the Suzuki coupling, where the formation of the boronate is often a key activation step prior to transmetalation. The presence of the electron-withdrawing formyl group can also influence the Lewis acidity of the boron center. mdpi.com

Reactions of the Formyl Group in this compound

The aldehyde (formyl) functionality of this compound provides a secondary site for chemical modification, enabling the synthesis of more complex derivatives.

Condensation Reactions

The formyl group readily undergoes condensation reactions with various nucleophiles. These reactions are powerful tools for C-C and C-N bond formation, extending the molecular framework.

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction involving the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a weak base. wikipedia.org The formyl group of this compound is an ideal substrate for this reaction. diva-portal.org

The reaction proceeds via the deprotonation of an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) by a base, such as piperidine (B6355638) or potassium carbonate. wikipedia.orgdiva-portal.org The resulting carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the formyl group. Subsequent dehydration yields a new, stable α,β-unsaturated product. wikipedia.orgdiva-portal.org

A typical Knoevenagel condensation involving this compound would see it react with compounds like malonic acid, cyanoacetic acid, or thiobarbituric acid. wikipedia.orgdiva-portal.org This methodology has been used in the synthesis of thiophene-vinyl-benzothiazole based ligands, where the condensation between the aldehyde and a methyl group of 2-methylbenzothiazole (B86508) is a key step. diva-portal.org This specific transformation is described as a modification of the aldol (B89426) addition and is mechanistically similar to the Knoevenagel condensation. diva-portal.org

The Doebner modification of the Knoevenagel condensation is a variant where pyridine (B92270) is used as the solvent, and one of the activating groups on the nucleophile is a carboxylic acid. wikipedia.org This often results in a subsequent decarboxylation. wikipedia.org

Below is a table summarizing representative Knoevenagel condensation reactions.

Table 1: Examples of Knoevenagel Condensation Partners and Conditions

| Aldehyde Substrate | Active Methylene Compound | Base/Catalyst | Product Type |

|---|---|---|---|

| This compound | 2-Methylbenzothiazole | Strong Base | Thiophene-vinyl-benzothiazole derivative diva-portal.org |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine | Conjugated Enone wikipedia.org |

| Acrolein | Malonic Acid | Pyridine | α,β-Unsaturated Carboxylic Acid (via Doebner modification) wikipedia.org |

Formation of Imines and Oximes

The aldehyde functionality of this compound readily undergoes condensation reactions with primary amines and hydroxylamine (B1172632) derivatives to form the corresponding imines (Schiff bases) and oximes, respectively. These reactions are fundamental transformations of carbonyl compounds and extend to this heterocyclic aldehyde.

The formation of an imine involves the nucleophilic attack of a primary amine on the carbonyl carbon, followed by dehydration, typically under acidic catalysis or with azeotropic removal of water. The resulting imine, containing the (5-borono-2-thienyl)methylidene core, can serve as a versatile intermediate for further functionalization, including reduction to secondary amines or participation in cycloaddition reactions.

Similarly, reaction with hydroxylamine hydrochloride in the presence of a base yields the corresponding oxime. Oximes are important intermediates in organic synthesis, for example, in the Beckmann rearrangement or for conversion into nitriles. The general schemes for these transformations are presented below.

Table 1: General Reactions for Imine and Oxime Formation

| Reactant | Reagent | Product Type | General Structure of Product |

|---|---|---|---|

| This compound | R-NH₂ (Primary Amine) | Imine | (E)-N-((5-(dihydroxyboraneyl)thiophen-2-yl)methylene)alkanamine |

Redox Chemistry of the Aldehyde Functionality

The aldehyde group in this compound is susceptible to both oxidation and reduction, providing pathways to other important functional groups while retaining the boronic acid moiety for subsequent cross-coupling reactions.

Reduction: The formyl group can be selectively reduced to a primary alcohol, yielding (5-(dihydroxyboraneyl)thiophen-2-yl)methanol. This transformation is typically achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. The resulting hydroxymethyl-substituted thiopheneboronic acid is a useful intermediate for introducing a thiophene-2-methanol unit into various molecular scaffolds.

Oxidation: Conversely, the aldehyde can be oxidized to a carboxylic acid, affording 5-(dihydroxyboraneyl)thiophene-2-carboxylic acid. Standard oxidizing agents for aldehydes, such as potassium permanganate (B83412) (KMnO₄) under controlled conditions, silver oxide (Ag₂O) as in the Tollens' test, or buffered sodium chlorite (B76162) (NaClO₂), can be employed. The resulting carboxylic acid derivative opens up further synthetic possibilities through esterification or amidation reactions.

Table 2: Redox Reactions of the Aldehyde Group

| Transformation | Reagent(s) | Product Name |

|---|---|---|

| Reduction | Sodium borohydride (NaBH₄) | (5-(dihydroxyboraneyl)thiophen-2-yl)methanol |

Nucleophilic Additions to the Carbonyl Group

The electrophilic carbonyl carbon of the formyl group is a prime site for nucleophilic attack by various carbon nucleophiles, such as organometallic reagents and ylides. These reactions create new carbon-carbon bonds, enabling chain extension and the synthesis of more complex structures.

Grignard Reaction: The addition of Grignard reagents (R-MgX) to the aldehyde results in the formation of a secondary alcohol. For example, reaction with methylmagnesium bromide would yield 1-(5-(dihydroxyboraneyl)thiophen-2-yl)ethanol. A significant challenge in this reaction is the presence of the acidic protons of the boronic acid group, which would quench the Grignard reagent. chem-station.com Therefore, protection of the boronic acid, for instance as a pinacol (B44631) ester, is typically required before introducing the highly basic organometallic reagent.

Wittig Reaction: The Wittig reaction provides a powerful method for converting the aldehyde into an alkene. wikipedia.orgnrochemistry.com Reaction with a phosphorus ylide (a Wittig reagent, Ph₃P=CHR) replaces the carbonyl oxygen with a carbon-carbon double bond. For example, using methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would yield 2-borono-5-vinylthiophene. The stereochemical outcome of the Wittig reaction (E/Z selectivity) can often be controlled by the nature of the ylide and the reaction conditions. wikipedia.org

Table 3: Nucleophilic Addition Reactions

| Reaction Type | Reagent | Intermediate/Product Type | Example Product |

|---|---|---|---|

| Grignard Addition | R-MgX (e.g., CH₃MgBr) | Secondary Alcohol | 1-(5-(dihydroxyboraneyl)thiophen-2-yl)ethanol |

Modification and Derivatization of the Thiophene Ring

The primary utility of this compound in synthetic chemistry lies in the modification of the thiophene ring via the boronic acid group, most notably through the Suzuki-Miyaura cross-coupling reaction. ontosight.ai This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. youtube.comyoutube.com

The reaction couples the thiophene ring with various aryl, heteroaryl, or vinyl halides or triflates. However, a significant competing pathway for thienylboronic acids is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, particularly under the basic conditions required for the Suzuki-Miyaura coupling. researchgate.net

A detailed study on the cross-coupling of (5-formylthiophen-2-yl)boronic acid with 4-bromoanisole highlighted the critical importance of reaction conditions to maximize the yield of the desired coupled product and minimize the formation of the byproduct, thiophene-2-carbaldehyde, from protodeboronation. researchgate.net The choice of catalyst, base, and solvent system was found to be crucial. Highly active catalysts, such as those employing bulky, electron-rich phosphine ligands like XPhos, proved effective. researchgate.net The use of potassium organotrifluoroborate salts, formed by treating the boronic acid with KHF₂, is another strategy to increase the stability of the organoboron reagent and suppress protodeboronation. nih.gov

Table 4: Selected Conditions for Suzuki-Miyaura Coupling of (5-formylthiophen-2-yl)boronic acid with 4-bromoanisole Data synthesized from findings reported in scholarly research. researchgate.net

| Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield of Coupled Product (%) | Yield of Protodeboronation (%) |

|---|---|---|---|---|---|

| Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 48 | 29 |

| XPhos Pd G2 (2) | K₃PO₄ | Toluene/H₂O | 100 | 88 | 10 |

| XPhos Pd G3 (2) | K₃PO₄ | Dioxane/H₂O | 100 | 95 | 5 |

Applications of 5 Formyl 2 Thiopheneboronic Acid in Advanced Organic Synthesis

Building Block for Complex Organic Architectures

5-Formyl-2-thiopheneboronic acid serves as a crucial building block in the construction of complex organic molecules. ontosight.ai Its bifunctional nature, possessing both a reactive aldehyde and a boronic acid group, enables its participation in a diverse array of chemical reactions. The boronic acid functionality is particularly notable for its utility in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. ontosight.ai This reaction allows for the connection of the thiophene (B33073) core to other organic fragments, paving the way for the synthesis of intricate molecular scaffolds.

The versatility of this compound as a building block is further enhanced by its pinacol (B44631) ester derivative, which also serves as a key component in Suzuki coupling reactions. biosynth.com This adaptability makes it an essential tool for chemists aiming to construct complex molecules with diverse biological activities and material properties. biosynth.comsemanticscholar.org The strategic incorporation of this compound allows for the systematic assembly of elaborate molecular frameworks, a fundamental aspect of modern organic synthesis. ontosight.aisemanticscholar.orgresearchgate.net

Synthesis of Biologically Active Compounds and Pharmaceutical Scaffolds

The utility of this compound extends significantly into the field of medicinal chemistry, where it is employed in the synthesis of biologically active compounds and pharmaceutical scaffolds. ontosight.ai The thiophene ring is a common motif in many pharmaceutical agents, and the ability to introduce this core structure with additional reactive handles makes this boronic acid a valuable precursor.

Design and Synthesis of Anti-Cancer Agents

In the pursuit of novel cancer therapeutics, this compound has been utilized in the design and synthesis of potential anti-cancer agents. Thiazolopyrimidine derivatives, which are isosteres of purines found in many drug skeletons, have been synthesized and evaluated for their cytotoxic activity against various human tumor cell lines. nih.gov Some of these compounds have demonstrated potent anticancer activity, with researchers suggesting that their mechanism of action may involve the inhibition of topoisomerase II, a critical enzyme in DNA replication and a key target in cancer therapy. nih.gov The synthesis of such compounds often involves the strategic incorporation of heterocyclic building blocks, a role that this compound and its derivatives can fulfill. nih.govmade-in-china.com

Development of Therapeutic Drugs

The broader application of this compound in drug development is underscored by its role as an intermediate in the synthesis of various pharmaceutical compounds. ontosight.aimade-in-china.com Boron-containing compounds, in general, have garnered increasing attention from the pharmaceutical industry due to their unique chemical properties and diverse biological activities, including antibacterial, antifungal, and anti-inflammatory effects. nih.gov The ability of the boronic acid group to interact with biological targets, coupled with the established presence of the thiophene scaffold in medicinal chemistry, positions this compound as a valuable starting material for the development of new therapeutic agents. ontosight.ainih.gov

Neuroprotective Agents

While direct synthesis of neuroprotective agents using this compound is not extensively detailed in the provided search results, the broader class of boron-containing compounds has shown promise in this area. The unique electronic and physicochemical properties of boron compounds allow them to interact with biological systems in novel ways, opening avenues for the development of new therapeutics, which could include agents with neuroprotective properties. nih.gov

PARP-1 Inhibitors

Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme involved in DNA repair, and its inhibition has emerged as a promising strategy in cancer therapy, particularly for cancers with deficiencies in other DNA repair pathways. nih.govyoutube.com While the direct use of this compound in the synthesis of the most well-known PARP inhibitors like olaparib (B1684210) or veliparib (B1684213) is not explicitly stated, the structural motifs present in this compound are relevant to the design of such inhibitors. nih.govselleckchem.com Many PARP inhibitors feature heterocyclic cores and require specific functional groups for interaction with the enzyme's active site. nih.gov The development of novel PARP inhibitors often involves the synthesis and screening of a wide variety of heterocyclic compounds, a process where versatile building blocks like this compound could play a role. nih.govnih.gov

Materials Science Applications

The applications of this compound are not limited to the life sciences; it also finds utility in the field of materials science. ontosight.ai Its role as a building block extends to the synthesis of organic materials with specific electronic and optical properties. For instance, it is used as an intermediate in the production of OLED (Organic Light-Emitting Diode) materials. made-in-china.comalfachemch.com The thiophene unit is a well-known component of conducting polymers and organic electronic materials, and the ability to incorporate this moiety with a formyl group for further functionalization makes this compound a valuable precursor in the design of new materials for electronic applications. made-in-china.combiosynth.com

Conductive Polymers and Organic Electronics

This compound serves as a crucial building block in the synthesis of advanced organic materials, particularly conductive polymers. ontosight.ai Its structure, featuring a thiophene ring, is fundamental to the creation of polymers like polythiophene (PTh), which are known for their electrical conductivity. researchgate.netmdpi.com The presence of both a formyl (-CHO) and a boronic acid (-B(OH)₂) group on the thiophene backbone makes it a highly versatile monomer for creating functionalized conductive polymers.

The boronic acid group allows the molecule to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a primary method for polymerizing thiophene units to form the conductive polymer backbone. ontosight.airesearchgate.net This process enables the creation of well-defined polymer chains.

Simultaneously, the formyl group provides a reactive site for post-polymerization modification. This aldehyde functionality can be used to introduce other chemical moieties onto the polymer chain, allowing for the fine-tuning of the material's electronic and physical properties. For example, attaching specific side chains can improve solubility, influence the polymer's morphology, or introduce specific sensing capabilities. This dual functionality is highly valuable in the field of organic electronics, where precise control over material properties is essential for applications in devices like organic field-effect transistors (OFETs) and sensors.

Organic Photovoltaic Cells and Dye-Sensitized Solar Cells

In the realm of solar energy, this compound is a valuable precursor for synthesizing materials used in organic photovoltaic (OPV) cells and dye-sensitized solar cells (DSSCs). ontosight.ai Thiophene-based molecules are cornerstones of the photoactive layers in OPVs, acting as the electron-donor component in bulk heterojunctions. The ability to create complex conjugated polymers through reactions like the Suzuki coupling makes this compound an important starting material. biosynth.com

The key to its utility lies in its functional groups:

The thiophene ring contributes to the π-conjugated system necessary for light absorption and charge transport.

The boronic acid group facilitates the polymerization and synthesis of more complex donor-acceptor copolymers, which are designed to have specific energy levels (HOMO/LUMO) for efficient charge separation. researchgate.net

The formyl group serves as a versatile chemical handle. In the context of DSSCs, this aldehyde can be converted into a carboxylic acid or other anchoring group, enabling the molecule to be strongly adsorbed onto the surface of semiconductor metal oxides like titanium dioxide (TiO₂). This ensures efficient electron injection from the light-absorbing dye into the semiconductor's conduction band.

While direct use of the compound itself is uncommon, its role as a modifiable building block is critical for developing the sophisticated organic dyes and polymers that power next-generation solar cell technologies. tcichemicals.comsigmaaldrich.com

Supramolecular Assemblies and Smart Materials

The unique chemical structure of this compound makes it an excellent candidate for constructing supramolecular assemblies and "smart" materials. The boronic acid functional group, –B(OH)₂, is particularly significant in this context, as it can act as both a hydrogen bond donor and acceptor, similar to the well-known carboxylic acid group. nih.gov This capability allows it to form directional, non-covalent interactions that drive the self-assembly of molecules into larger, ordered structures. mdpi.com

The combination of the planar thiophene ring, which can participate in π-π stacking interactions, and the hydrogen-bonding boronic acid group allows for the creation of complex, multi-dimensional networks. The formyl group adds another layer of functionality, capable of forming its own hydrogen bonds or being used to link the molecule into larger covalent frameworks.

Photoswitchable Systems

This compound possesses inherent photochemical reactivity that makes it relevant to the design of photoswitchable systems. A notable reaction is protodeboronation, the cleavage of the carbon-boron bond, which can be initiated by UV light. researchgate.net While often considered an undesirable side reaction in cross-coupling synthesis, this light-sensitive property demonstrates a potential for creating materials that respond to optical stimuli. researchgate.net

By incorporating this molecule into a larger system, its photochemical properties could be harnessed. The formyl group acts as a convenient point of attachment to other molecular components, such as photochromic units like azobenzenes or spiropyrans. The light-induced removal or transformation of the boronic acid group could trigger a significant change in the molecule's electronic properties, conformation, or binding ability, forming the basis of a molecular switch.

Self-Assembling Behavior

The self-assembling nature of this compound is primarily driven by the strong hydrogen-bonding capabilities of its boronic acid moiety. nih.gov Boronic acids are known to form stable dimeric structures through O-H···O hydrogen bonds between two –B(OH)₂ groups. This predictable interaction can lead to the formation of one-dimensional tapes or ribbons in the solid state.

Nanomaterial Synthesis and Modification

This compound is also employed in the field of nanotechnology, specifically in the functionalization of nanomaterials to impart specific chemical properties and reactivity. biomedres.usbiomedres.us The ability to modify the surface of nanoparticles is critical for their application in areas ranging from catalysis to biomedicine. nih.gov

Gold Nanoparticle Functionalization

A significant application of this compound is in the surface functionalization of gold nanoparticles (AuNPs). nih.govnih.gov This process relies on the strong, covalent interaction between sulfur and gold. mdpi.com The sulfur atom within the thiophene ring of this compound can act as an effective anchor, binding the molecule securely to the surface of an AuNP. mdpi.comresearchgate.net

Once attached, the molecule presents its other functional groups—the formyl and boronic acid—to the surrounding environment. This creates a functionalized nanoparticle surface with specific chemical properties:

Reactive Handles: The exposed formyl and boronic acid groups can be used for subsequent chemical reactions. biomedres.us This allows for the covalent attachment of other molecules, such as proteins, DNA, or drug molecules, which is a crucial step in developing AuNPs for diagnostics, drug delivery, and biosensing. nih.govmdpi.com

Modified Surface Properties: The layer of organic molecules changes the surface charge and hydrophilicity of the nanoparticles, which can improve their stability in colloidal suspension and their compatibility with biological systems. mdpi.com

This strategy allows for the creation of highly tailored, multifunctional nanoparticles where the gold core provides the physical properties (e.g., optical or electronic) and the organic shell dictates the chemical and biological interactions. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 4347-33-5 | biosynth.comtcichemicals.comnih.govfishersci.pt |

| Molecular Formula | C₅H₅BO₃S | biosynth.comnih.govfishersci.pt |

| Molecular Weight | 155.97 g/mol | biosynth.comnih.gov |

| Melting Point | 132-135 °C | biosynth.comsigmaaldrich.comvwr.com |

| Appearance | White to Yellow to Orange powder/crystal | tcichemicals.comfishersci.pt |

| IUPAC Name | (5-formylthiophen-2-yl)boronic acid | nih.gov |

| InChI Key | DEQOVKFWRPOPQP-UHFFFAOYSA-N | sigmaaldrich.comnih.gov |

Table 2: Summary of Applications and Relevant Functional Groups

| Application Area | Key Functional Group(s) | Role of the Compound | Source(s) |

|---|---|---|---|

| Conductive Polymers | Thiophene, Boronic Acid, Formyl | Monomer for polymerization via Suzuki coupling; formyl group allows for post-synthesis functionalization. | ontosight.airesearchgate.netresearchgate.net |

| Organic Photovoltaics | Thiophene, Boronic Acid, Formyl | Building block for photoactive polymers and dyes; formyl group can be modified into an anchor for semiconductor surfaces. | ontosight.aitcichemicals.comsigmaaldrich.com |

| Supramolecular Assemblies | Boronic Acid, Formyl | Forms hydrogen-bonded networks, driving self-assembly into ordered structures. | nih.govmdpi.com |

| Nanoparticle Functionalization | Thiophene (Sulfur) | Sulfur atom acts as a strong anchor to bind the molecule to the surface of gold nanoparticles. | nih.govmdpi.comresearchgate.net |

Applications in Agrochemicals

While specific, direct applications of this compound as a standalone agrochemical are not extensively documented, its significance lies in its role as a key structural component for the synthesis of complex agrochemicals. The thiophene ring, a central feature of this compound, is a well-established heterocycle in a variety of commercial fungicides.

Thiophene derivatives are integral to the molecular framework of several potent agricultural fungicides. Examples include silthiofam, ethaboxam, and penthiopyrad. Research has shown that incorporating a thiophene-containing molecule can, in many instances, lead to higher biological activity compared to its benzene-containing analogue.

Given that approximately 70% of all agrochemicals launched in the last two decades contain at least one heterocyclic ring, the demand for versatile building blocks like this compound is substantial. Its structure provides a valuable scaffold for medicinal chemists to design and synthesize new fungicidal candidates. The active substructure splicing method, which combines known active fragments like thiophene with other pharmacophores, is a common strategy in the development of novel crop protection agents.

Catalytic Applications

The primary catalytic application of this compound is not as a catalyst itself, but as a crucial substrate and building block in transition metal-catalyzed cross-coupling reactions. ontosight.aifujifilm.com It is particularly prominent in the Suzuki-Miyaura reaction, a Nobel prize-winning method that forges carbon-carbon bonds. researchgate.net In these reactions, a palladium complex typically serves as the catalyst, and this compound acts as the organoboron partner, coupling with an aryl or vinyl halide. researchgate.net This makes it an indispensable tool for synthesizing complex organic molecules, including bioactive compounds and materials for organic electronics. ontosight.aintnu.no

The efficiency and selectivity of reactions involving this compound, particularly Suzuki-Miyaura cross-couplings, are highly dependent on the careful optimization of several reaction parameters. ntnu.no Research using the coupling of (5-formylthiophen-2-yl)boronic acid with 4-bromoanisole (B123540) as a model has demonstrated that achieving high yields requires a delicate balance of catalyst, base, solvent, and temperature. researchgate.netntnu.no

A significant challenge that can reduce reaction efficiency is the competing protodeboronation pathway, an undesired side reaction where the boronic acid group is replaced by a hydrogen atom. researchgate.net Thienylboronic acids are particularly susceptible to protodeboronation, especially under basic conditions (pH > 10), which are typical for many Suzuki-Miyaura couplings. researchgate.net

Key factors for a successful and efficient cross-coupling with this compound include:

Highly Active Catalyst: The use of a highly active palladium catalyst system is crucial. Studies have shown that XPhos-based precatalysts are particularly effective for these types of couplings. ntnu.noresearchgate.net

Solubility: Ensuring adequate solubility for both the boronic acid and the coupling partner (the aryl halide) is essential for the reaction to proceed efficiently. ntnu.noresearchgate.net

Reaction Medium: The composition of the solvent system plays a critical role. For instance, in a dioxane/water system, the ratio can significantly impact conversion rates. researchgate.net

Fine-Tuning: Ultimately, each specific coupling pair requires fine-tuning of the reaction conditions to maximize the yield of the desired product and minimize side reactions like protodeboronation. ntnu.no

Table 1: Factors Influencing a Model Suzuki-Miyaura Reaction with (5-formylthiophen-2-yl)boronic acid researchgate.net

| Factor Varied | Observation | Impact on Efficiency/Selectivity |

| Catalyst System | XPhos precatalysts proved most effective compared to others. | A highly active catalyst is a primary determinant of success. |

| Solvent Ratio | Varying the dioxane/water ratio from 1:1 to 1:4 significantly lowered product conversion. | Solvent composition is critical for reagent solubility and reaction rate. |

| Aryl Halide | Switching from 4-bromoanisole to 4-iodoanisole (B42571) improved results, while 4-chloroanisole (B146269) lowered conversion. | The reactivity of the leaving group on the coupling partner affects reaction productivity. |

| Base/Stability | The boronic acid was found to decompose in the presence of the catalyst and base in the reaction medium. | Stability of the boronic acid under the reaction conditions directly competes with the desired coupling. |

The application of this compound in photocatalysis is an emerging area of interest, driven by the photocatalytic potential of both its constituent parts: the thiophene ring and the boronic acid group. While direct photocatalytic use of this specific molecule is not yet widely reported, related research provides strong indicators of its potential.

Arylboronic acids, in general, are known to participate in photocatalytic reactions. For example, they can be converted to phenols through aerobic oxidation using photocatalytic metal-organic frameworks (MOFs) under visible light irradiation. nih.govrsc.org This demonstrates that the boronic acid functional group can be a reactive site in photocatalytic transformations.

Furthermore, thiophene-based polymers have been successfully employed as photocatalysts. Tightly connected heterojunctions made from poly(3-thiophene boronic acid) and graphitic carbon nitride (g-C3N4) have shown enhanced visible-light photocatalytic hydrogen production. The enhanced activity is attributed to efficient charge transfer and separation across the heterojunction. Other research has focused on designing various thiophene-based polymer heterojunctions for efficient solar-light-driven energy production, highlighting the utility of the thiophene scaffold in capturing light and facilitating photocatalytic processes. acs.org

These findings collectively suggest a strong potential for this compound to be used as a monomer or building block in the creation of novel, efficient photocatalytic systems.

Medicinal Chemistry and Pharmacological Research Using 5 Formyl 2 Thiopheneboronic Acid Derivatives

Scaffold for Drug Discovery and Development

5-Formyl-2-thiopheneboronic acid serves as a fundamental scaffold for the synthesis of complex organic molecules aimed at therapeutic applications. ontosight.ai Its utility is most prominently showcased in its application as a key building block in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct intricate molecular architectures. ontosight.ai

The bifunctional nature of the compound—possessing both an aldehyde (formyl) group and a boronic acid—allows for sequential and site-selective modifications. This enables chemists to generate large libraries of diverse compounds from a single, readily available starting material. For instance, the boronic acid group can readily participate in a Suzuki coupling with a variety of aryl or heteroaryl halides, while the formyl group can be transformed into a wide range of other functionalities through reactions such as reductive amination, oxidation, or Wittig reactions. This versatility is invaluable in drug discovery, where the rapid generation and testing of numerous structural analogues are essential for identifying lead compounds. ontosight.ai The resulting thiophene-containing molecules are common motifs in many biologically active compounds, including enzyme and receptor inhibitors. ontosight.ai

Design of New Chemical Entities with Therapeutic Potential

The deliberate and rational design of new chemical entities (NCEs) with therapeutic potential frequently employs this compound and its derivatives. Medicinal chemists leverage this scaffold to construct molecules tailored to interact with specific biological targets. Its protected form, this compound pinacol (B44631) ester, is also a highly versatile intermediate used in the synthesis of new drugs and other bioactive molecules. biosynth.com

The design process often involves computational modeling to predict the binding of a thiophene-based ligand to the active site of a target protein. The this compound core can be strategically elaborated to optimize these interactions. For example, the thiophene (B33073) ring can act as a bioisostere for a phenyl ring, offering different steric and electronic properties that may enhance binding affinity or improve pharmacokinetic properties. The formyl and boronic acid groups provide convenient handles to introduce substituents that can form key hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with the target. This targeted approach has led to the investigation of arylboronic acids as active ingredients in drugs for various diseases. mdpi.com

Investigation of Structure-Activity Relationships

Understanding the structure-activity relationship (SAR) is a critical aspect of medicinal chemistry, guiding the optimization of a lead compound into a viable drug candidate. Derivatives of this compound are extensively used in SAR studies to probe how specific structural modifications influence biological activity.

Researchers systematically synthesize analogues by modifying either the formyl group, the thiophene ring, or the boronic acid moiety and then evaluate their biological effects. For example, converting the formyl group to an oxime, imine, or alcohol can dramatically alter a compound's potency, selectivity, and metabolic stability. Similarly, introducing substituents onto the thiophene ring can modulate the molecule's electronics and lipophilicity. A significant challenge in working with thienylboronic acids is their propensity to undergo protodeboronation (the loss of the boronic acid group), especially under basic conditions typical for Suzuki couplings. researchgate.net A key part of SAR studies, therefore, involves optimizing reaction conditions to minimize this side reaction and ensure the successful synthesis of the desired compounds. researchgate.net

The table below illustrates a conceptual SAR study on a hypothetical series of inhibitors derived from this compound targeting a generic kinase.

Table 1: Conceptual Structure-Activity Relationship (SAR) of this compound Derivatives

| Modification on Core Scaffold | Rationale for Modification | Predicted Impact on Activity |

|---|---|---|

| Oxidation of formyl group to carboxylic acid | Introduce a negative charge, potential for new ionic or hydrogen bond interactions. | May increase or decrease affinity depending on the target's active site polarity. |

| Reductive amination of formyl group with a primary amine | Introduce a basic center and additional substituents for exploring the binding pocket. | Potentially increases binding affinity through new hydrogen bonds or hydrophobic interactions. |

| Replacement of thiophene sulfur with oxygen (furan) | Alter the ring's electronic properties and hydrogen bonding capacity. | Modulates binding affinity and selectivity. |

Bioconjugation Techniques

Bioconjugation is the process of chemically linking a molecule to a biomolecule, such as a protein, antibody, or nucleic acid. This compound and its derivatives are valuable reagents in this field. The boronic acid functional group has a unique ability to form reversible covalent bonds with 1,2- or 1,3-diols, which are structural motifs found in many biological molecules, including glycoproteins and RNA.

This specific interaction allows for the targeted labeling and modification of biomolecules under mild, aqueous conditions. For example, a derivative of this compound can be used to attach a payload—such as a fluorescent dye, a toxin for antibody-drug conjugates (ADCs), or a radioactive isotope—to a specific site on an antibody. The aldehyde group provides a secondary reactive site for further chemical modifications, adding to the compound's versatility. The potential for custom antibody labeling highlights its direct application in creating these sophisticated bioconjugates. biosynth.combiosynth.com

Probes for Biological Systems

Beyond direct therapeutic applications, this compound serves as a precursor for chemical probes used to study and visualize biological systems. sigmaaldrich.com These probes are essential tools for understanding complex biological processes at the molecular level.

A prominent application is in the development of radiotracers for Positron Emission Tomography (PET) imaging. researchgate.net PET is a non-invasive diagnostic technique that uses radiolabeled molecules to visualize metabolic processes in the body. The copper-mediated radiofluorination of arylboronic acids, including derivatives of this compound, is an attractive method for synthesizing PET probes. researchgate.net This process allows for the late-stage introduction of the short-lived fluorine-18 (B77423) (¹⁸F) isotope into a complex molecule, yielding radiotracers suitable for clinical imaging. researchgate.net

In a different application, this compound has been identified as an effective stabilizer for samples in electron microscopy, demonstrating its utility as a tool in structural biology. biosynth.com

Theoretical and Computational Studies of 5 Formyl 2 Thiopheneboronic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important method for studying the electronic structure of molecules, enabling the accurate calculation of geometries, energies, and reaction pathways.

DFT calculations have been instrumental in understanding the reaction mechanisms involving 5-formyl-2-thiopheneboronic acid, particularly in the context of protodeboronation, a common side reaction in Suzuki-Miyaura cross-coupling. rsc.org

A notable study investigated the acid-promoted, metal-free protodeboronation of various arylboronic acids, including this compound. rsc.orgresearchgate.net The calculations revealed that the reaction proceeds through an intermolecular metathesis pathway. rsc.orgrsc.org Two possible scenarios were considered for the formation of the aryl-H bond:

Path 1: The arylboronic acid reacts directly with acetic acid (AcOH) via a four-membered ring transition state. rsc.orgrsc.org

Path 2: The arylboronic acid is first protonated, followed by a nucleophilic attack of the acetate (B1210297) ion on the boronic acid moiety. rsc.org

DFT calculations showed that Path 1, the intermolecular metathesis, is the favored mechanism. rsc.orgrsc.org The alternative pathway involving initial protonation was found to be unlikely as the proposed intermediate complex could not be located as a stable structure. rsc.org This mechanistic insight is crucial for optimizing conditions to either promote this reaction if desired or minimize it when it is an unwanted side reaction, such as in Suzuki-Miyaura cross-couplings. ntnu.noresearchgate.net

In the context of Suzuki-Miyaura reactions, computational studies have also shed light on the transmetalation step, highlighting the importance of the electronic and steric properties of the boronic acid derivative. nih.govmdpi.com While not specific to this compound, these studies provide a general framework for understanding its reactivity in such cross-coupling reactions.

The energetics of the protodeboronation of arylboronic acids have been quantified using DFT. The calculations for the reaction of an arylboronic acid with acetic acid show the energy profile of the intermolecular metathesis process. rsc.org The reaction proceeds through a four-membered ring transition state (ATS). rsc.orgrsc.org

The energy profiles calculated for the protodeboronation of arylboronic acids demonstrate that the direct reaction with acetic acid to form the aryl-H bond is an energetically feasible process. rsc.org The structure of the transition state involves the simultaneous breaking of the C-B and O-H bonds and the formation of the C-H and O-B bonds. The stability of this transition state dictates the reaction rate and is influenced by the substituents on the aryl ring. rsc.org

For highly electron-deficient arylboronic acids, studies on base-catalyzed protodeboronation have identified a different mechanistic regime, which can involve the unimolecular heterolysis of the boronate. acs.org DFT calculations have been used to explore the transition states in these pathways, for instance, identifying hydrogen bonding interactions that can stabilize the departing boronate group. nih.gov

The following table summarizes the key aspects of the transition state in the acid-promoted protodeboronation:

| Feature | Description |

| Reaction | Acid-promoted protodeboronation |

| Proposed Mechanism | Intermolecular metathesis |

| Transition State | Four-membered ring structure involving the arylboronic acid and acetic acid |

| Key Bonds | Simultaneous breaking of C-B and O-H bonds; formation of C-H and O-B bonds |

This data is based on general findings for arylboronic acids as detailed in the cited literature.

The electronic nature of substituents on the aryl ring of a boronic acid plays a significant role in its reactivity. DFT studies have systematically investigated these effects. rsc.org

In the acid-promoted protodeboronation, it was found that arylboronic acids with electron-donating groups (e.g., -OH, -OCH₃, -CH₃) react faster than those with strong electron-withdrawing groups (e.g., -NO₂, -CHO). rsc.org For instance, the reactions of electron-rich arylboronic acids were typically complete within 1-4 hours, whereas those with electron-withdrawing groups required 8-20 hours. rsc.org This indicates that an electron-deficient C-B bond is less favorable for this reaction mechanism. rsc.org The formyl group (-CHO) in this compound is a strong electron-withdrawing group, which would be expected to slow down the rate of acid-promoted protodeboronation compared to unsubstituted or electron-rich thiopheneboronic acids. rsc.org

Conversely, in base-catalyzed protodeboronation, a different trend is observed. Pioneering work and more recent, expanded studies have shown a complex relationship. acs.org A "V-shaped" Hammett plot was observed, indicating a change in mechanism from simple aryl rings to very electron-deficient ones. nih.govacs.org For highly electron-deficient arylboronic acids, the rate of protodeboronation can be significantly enhanced. acs.org

The effect of substituents on the stability of boronic acid esters has also been studied, showing that electron-withdrawing groups decrease the pKa and facilitate ester formation. researchgate.netnih.gov The Hammett equation has been successfully applied to correlate the stability constants of these esters with the electronic properties of the substituents. researchgate.netnih.govmit.edu

The following table summarizes the general effect of substituents on the rate of protodeboronation:

| Substituent Type | Effect on Acid-Promoted Protodeboronation Rate | Effect on Base-Catalyzed Protodeboronation Rate (for highly electron-deficient arenes) |

| Electron-Donating | Increases rate | Decreases rate (relative to electron-withdrawing) |

| Electron-Withdrawing | Decreases rate | Increases rate |

This data is based on general findings for arylboronic acids as detailed in the cited literature.

Molecular Dynamics Simulations

For example, MD simulations have been used to investigate the complexation of cationic polythiophene oligomers with DNA, providing insights into the interactions at the molecular level. iyte.edu.tr Other studies have employed ab initio molecular dynamics to explore the relaxation pathways of photoexcited thiophene (B33073), revealing the interplay between internal conversion and intersystem crossing. rsc.org These studies demonstrate the potential of MD simulations to understand the conformational dynamics and intermolecular interactions of thiophene derivatives in various environments. Such simulations could, in principle, be applied to this compound to study its behavior in solution, its interaction with catalysts, or its aggregation properties.

Quantum Chemical Analysis

Quantum chemical calculations provide fundamental information about the electronic structure and properties of molecules. For this compound, various properties have been computed and are available in chemical databases. nih.gov

These computed descriptors offer a quantum chemical snapshot of the molecule.

| Computed Property | Value |

| Molecular Formula | C₅H₅BO₃S |

| Molecular Weight | 155.97 g/mol |

| Exact Mass | 156.0052454 Da |

| InChI Key | DEQOVKFWRPOPQP-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(S1)C=O)B(O)O |

| Topological Polar Surface Area | 85.8 Ų |

| Heavy Atom Count | 10 |

| Complexity | 190 |

| Data sourced from PubChem. nih.gov |

These properties are derived from the molecule's computed electronic structure and can be used to predict its behavior and reactivity. For instance, the topological polar surface area is a key parameter in predicting the transport properties of molecules. The reactivity of the thiophene ring towards electrophilic substitution is generally higher than that of benzene (B151609), a property that can be rationalized through quantum chemical analysis of the electron distribution in the aromatic ring. nih.gov

Prediction of Spectroscopic Properties

DFT and other quantum chemical methods can be used to predict various spectroscopic properties of molecules, such as NMR and infrared (IR) spectra. researchgate.net These predicted spectra can be compared with experimental data to confirm the structure of a compound or to aid in the interpretation of experimental results.

While a specific computational study detailing the predicted spectra for this compound was not found in the search results, the methodology is well-established. It typically involves:

Optimizing the molecular geometry at a chosen level of theory (e.g., B3LYP with a suitable basis set).

Performing frequency calculations on the optimized geometry to predict the IR spectrum.

Performing NMR shielding calculations to predict the ¹H and ¹³C NMR chemical shifts.

Experimental spectroscopic data for this compound is available from various suppliers and in the literature, which would allow for comparison with computationally predicted spectra. chemicalbook.comfishersci.pt For example, ChemicalBook provides access to the ¹H NMR spectrum of the compound. chemicalbook.com Such a comparison can provide a high degree of confidence in the structural assignment of the molecule.

Future Directions and Emerging Research Areas

Exploration of Novel Catalytic Systems

A major challenge in utilizing 5-formyl-2-thiopheneboronic acid is its susceptibility to protodeboronation, a side reaction that cleaves the carbon-boron bond, particularly under the basic conditions typical of Suzuki-Miyaura coupling. researchgate.net This necessitates the development of highly active catalysts that can promote the desired cross-coupling at a rate significantly faster than the undesired protodeboronation.

Research has shown that the choice of catalyst is critical. For the model reaction between (5-formylthiophen-2-yl)boronic acid and 4-bromoanisole (B123540), palladium-based XPhos precatalysts were identified as a highly effective system. researchgate.net These catalysts feature bulky, electron-rich phosphine (B1218219) ligands that stabilize the palladium center and facilitate the key steps of the catalytic cycle. A highly active catalyst system using a palladium precatalyst with specific monophosphine ligands has also been developed for the coupling of various heteroaryl boronic acids, demonstrating excellent yields even with challenging substrates like heteroaryl chlorides. acs.org

Beyond traditional palladium catalysis, emerging research focuses on alternative and more sustainable systems. An efficient cobalt-based catalytic system has been described for the protodeboronation of aryl boronates, which, while focused on the side reaction, provides insight into the reactivity of the C-B bond that could inform the design of new coupling catalysts. researchgate.net Furthermore, metal-free approaches, such as acid-promoted protodeboronation, are being explored, which align with the principles of green chemistry by avoiding heavy metal catalysts. researchgate.netresearchgate.net

Future exploration in this area is expected to focus on:

Non-Palladium Catalysts: Investigating catalysts based on more abundant and less expensive metals like nickel, copper, or iron to reduce costs and environmental impact.

Photocatalysis: Using light-driven catalytic systems to enable reactions under milder conditions, potentially offering different selectivity and minimizing thermal side reactions.

Heterogeneous Catalysts: Developing solid-supported catalysts, such as palladium nanoparticles on chitosan-based supports (CS-Py@Pd), which offer high efficiency and easier separation and recycling compared to homogeneous systems. researchgate.net

| Catalyst System | Substrate Example(s) | Key Finding |

| XPhos Precatalysts (Palladium) | 5-formylthiophen-2-yl)boronic acid + 4-bromoanisole | Identified as the best system for a model Suzuki-Miyaura coupling, highlighting the need for a highly active catalyst to overcome protodeboronation. researchgate.net |

| Monophosphine/Pd(OAc)₂ | 5-chloro-2-thiophenecarbaldehyde + N-Methyl-5-indole boronic acid | Highly active system for coupling various heteroaryl chlorides and boronic acids, producing heterobiaryls in excellent yields. acs.org |

| CS-Py@Pd Platform (Palladium) | Arylboronic acids + Acid chlorides | Showed high catalytic efficiency for producing diaryl ketones, demonstrating the potential of supported catalysts. researchgate.net |

| Cobalt-based System | Various aryl and vinyl boronates | Efficiently catalyzed protodeboronation, offering insights into C-B bond cleavage mechanisms that could inform the design of coupling catalysts. researchgate.net |

Integration into Flow Chemistry and Automation

Flow chemistry, where reactions are run in continuous streams through tubes or channels, offers significant advantages over traditional batch processing. These benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), enhanced safety, and the potential for straightforward automation and scale-up.

While specific studies on the integration of this compound into flow systems are not yet widely published, the known challenges associated with its use in batch reactions make it an ideal candidate for this technology. For instance, the rapid protodeboronation of thienylboronic acids could potentially be minimized in a flow reactor. researchgate.net By precisely controlling the residence time, the reactants would only be exposed to the reaction conditions for the minimum time required for the desired coupling, thereby reducing the opportunity for the slower, undesired side reaction to occur.

Research on related compounds supports this potential. Studies on 2-thienylboronic acid in Suzuki-Miyaura couplings have noted its utility in flow chemistry systems. smolecule.com The integration with automation and algorithm-driven optimization could further accelerate the discovery of optimal reaction conditions for this specific building block, minimizing waste and maximizing yield. This approach would be particularly valuable for industrial applications where process efficiency and consistency are paramount.

Advanced Applications in Drug Delivery Systems

A burgeoning area of research is the use of boronic acids in biomedical applications, particularly for drug delivery and diagnostics. This functionality stems from the unique ability of the boronic acid group to form reversible covalent bonds with 1,2- and 1,3-diols—a chemical motif abundant in nature, notably in saccharides (sugars) that coat cell surfaces (the glycocalyx). rsc.orgresearchgate.netraineslab.com

Thiophene-based boronic acids are being actively investigated for these purposes. Recent studies have focused on nanoparticles made from poly-3-thienylboronic acid (PThBA), a polymer closely related to this compound. These PThBA nanoparticles have shown the ability to interact with saccharides and are proposed for use in drug delivery applications, where they could transport diol-containing drugs across cell membranes. acs.orgresearchgate.net The affinity of these nanoparticles for diols can even be controlled by the polymer's redox state, opening possibilities for "smart" delivery systems that release their cargo in response to specific biological stimuli. researchgate.net

The this compound molecule is particularly promising in this context. The formyl (aldehyde) group provides a convenient chemical handle for post-synthesis functionalization. This allows for the attachment of drugs, targeting ligands, or imaging agents through reactions like reductive amination or condensation, creating sophisticated, multifunctional drug delivery vehicles. acs.org

| Boronic Acid System | Target Moiety | Proposed Application | Research Finding |